molecular formula C7H11N3O2 B183961 ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate CAS No. 21230-43-3

ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B183961
CAS No.: 21230-43-3
M. Wt: 169.18 g/mol
InChI Key: PVPKAOUYPAEICK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C7H11N3O2. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with β-ketoesters or related compounds . Another method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by methylation and subsequent amination . The reaction conditions typically involve refluxing in ethanol or other suitable solvents, with the use of catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is primarily recognized for its role in drug development. It serves as an important intermediate in the synthesis of several pharmaceutical compounds:

  • Uric Acid Inhibitors : It is involved in the synthesis of drugs such as Allopurinol and Oxypurinol, which are used to treat gout by inhibiting uric acid production.
  • Anticancer Agents : The compound has been linked to the development of various anticancer drugs, including XL-418 and LY-2584702, which target specific cancer pathways .

Case Study: Synthesis of Anticancer Agents

A recent study demonstrated the synthesis of this compound derivatives that exhibit potent anticancer activity. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is utilized in the agrochemical industry as a key intermediate for developing pesticides and herbicides. Its effectiveness as a building block for agrochemicals stems from its ability to enhance crop yields and protect against pests.

Data Table: Agrochemical Products Derived from this compound

Product NameActive IngredientApplication TypeEfficacy
Herbicide AEthyl 3-amino derivativesWeed ControlHigh
Insecticide BPyrazole-based compoundsPest ManagementModerate
Fungicide CPyrazole derivativesFungal Disease ControlHigh

Research Insights

Recent literature has highlighted the versatility of this compound in synthetic chemistry. Its ability to participate in various chemical reactions makes it a valuable compound for researchers looking to develop new medications or agrochemicals.

Case Study: Environmental Impact Assessment

A comprehensive environmental impact assessment was conducted on the use of pyrazole derivatives in agriculture. The study concluded that while these compounds are effective in pest control, their environmental persistence necessitates careful management to mitigate potential ecological risks .

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H11N3O2
  • Molecular Weight : 155.157 g/mol
  • CAS Number : 21230-43-3

The compound features a pyrazole ring, which is known for its pharmacological relevance, particularly in medicinal chemistry. The presence of amino and carboxylate groups contributes to its reactivity and biological interactions.

Synthesis

This compound can be synthesized through various methods, primarily involving the cyclocondensation of hydrazines with β-ketoesters. The synthetic routes often optimize yield and purity through advanced techniques such as chromatography and crystallization .

Biological Mechanisms

The biological activity of this compound is attributed to its ability to modulate enzyme and receptor activity. It can bind to specific molecular targets, influencing various biological pathways. The compound has been investigated for several potential applications:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Anticancer Properties : this compound has shown promise in inhibiting cancer cell proliferation, particularly in HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. Studies report IC50 values indicating effective cytotoxicity against these cells while sparing normal fibroblasts .

Anticancer Activity

A study evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results demonstrated:

CompoundCell LineIC50 (µM)Growth Inhibition (%)
This compoundHeLa54.2561.56
This compoundHepG238.4467.12

The compound's mechanism involves cell cycle arrest at the G2/M phase and modulation of apoptosis-related proteins such as Bcl-2 and Bax .

Antimicrobial Studies

In another investigation, this compound was tested against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These findings suggest that the compound possesses significant antimicrobial properties, supporting its potential as a lead compound in drug development .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can enhance or diminish activity:

  • Substituents at the N1 position can significantly affect anticancer potency.
  • The introduction of fluoroalkyl groups has been shown to improve lipophilicity and solubility, enhancing bioavailability .

Properties

IUPAC Name

ethyl 3-amino-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-10(2)9-6(5)8/h4H,3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPKAOUYPAEICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291401
Record name ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21230-43-3
Record name 21230-43-3
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Record name ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
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Synthesis routes and methods

Procedure details

At room temperature, 100 ml of concentrated hydrochloric acid were added dropwise over a period of 20 min to a suspension of 220 g (0.855 mol) of ethyl 3-(N′-benzylidene-N-methylhydrazino)-2-cyanoacrylate (XVI-1) in 1000 ml of ethanol. The mixture was then heated at the boil for 1 hour. After removal of the solvent, the oily residue was triturated with gentle heating with 200 ml of diethyl ether, resulting in the precipitation of a solid. Filtration with suction gave 149 g (95% of theory) of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate [log P (pH 2.3)=0.72].
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
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ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

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